

# Technical Guide: 2-Iodo-6-Methoxyacetophenone – Synthesis, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2'-Iodo-6'-methoxyacetophenone

CAS No.: 380225-69-4

Cat. No.: B3041826

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## Executive Summary

2-Iodo-6-methoxyacetophenone (CAS: 380225-69-4) is a highly functionalized aromatic ketone serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by its 1,2,6-trisubstituted benzene ring, this compound features an acetyl group flanked by an iodine atom (ortho) and a methoxy group (ortho'). This steric arrangement makes it a valuable scaffold for constructing complex heterocycles, particularly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings).

This guide details the molecular specifications, validated synthetic pathways, and experimental protocols required for the reliable production and utilization of 2-iodo-6-methoxyacetophenone in drug development workflows.

## Chemical Identity & Physical Properties[1][2][3][4][5][6]

The precise molecular weight and formula are derived from the atomic composition of the 1-(2-iodo-6-methoxyphenyl)ethanone structure.

## Table 1: Physicochemical Specifications

Property	Value	Notes
IUPAC Name	1-(2-iodo-6-methoxyphenyl)ethanone	Systematic nomenclature
Common Name	2'-Iodo-6'-methoxyacetophenone	Denotes ring substitution
CAS Number	380225-69-4	Verified Registry Number
Molecular Formula	C <sub>9</sub> H <sub>9</sub> I O <sub>2</sub>	Carbon (9), Hydrogen (9), Iodine (1), Oxygen (2)
Molecular Weight	276.07 g/mol	Monoisotopic Mass: 275.96 g/mol
Physical State	Solid / Low-melting Solid	Typical for ortho-disubstituted acetophenones
Solubility	DCM, EtOAc, THF, Toluene	Lipophilic; sparingly soluble in water
LogP (Predicted)	-2.5 - 3.0	Moderate lipophilicity

## Synthetic Pathways & Experimental Protocols

### Retrosynthetic Analysis

Direct iodination of 2'-methoxyacetophenone is often non-selective, yielding mixtures of para- and ortho-isomers. The most reliable route utilizes 2'-hydroxy-6'-methoxyacetophenone (CAS 703-23-1) as a starting material. This natural product derivative allows for the precise installation of the iodine atom via activation of the phenolic hydroxyl group.

### Primary Synthesis Route: Triflate Displacement

This two-step protocol ensures regioselectivity and high yields.

#### Step 1: Activation (Triflation)

Conversion of the phenol to an aryl triflate (a pseudohalogen) to create a reactive electrophile.

- Reagents: Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O), Pyridine, DCM.

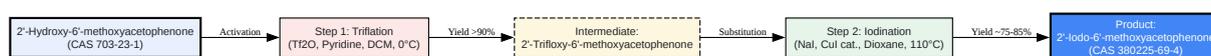
- Mechanism: Nucleophilic attack of the phenoxide on the sulfur of Tf<sub>2</sub>O.

## Step 2: Iodination (Sandmeyer-type or Transition Metal Catalyzed)

Displacement of the triflate group with iodide.

- Reagents: Sodium Iodide (NaI), Copper(I) Iodide (CuI), Ligand (e.g., diamine), Dioxane.
- Mechanism: Cu-catalyzed aromatic Finkelstein reaction.

## Reaction Workflow Diagram



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Figure 1: Step-wise synthesis of 2-iodo-6-methoxyacetophenone from commercially available precursors.

## Detailed Experimental Protocol

### Protocol A: Synthesis of 2'-Trifloxy-6'-methoxyacetophenone

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
- Dissolution: Dissolve 2'-hydroxy-6'-methoxyacetophenone (1.66 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
- Base Addition: Add Pyridine (2.4 mL, 30.0 mmol) and cool the mixture to 0°C in an ice bath.
- Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) (2.0 mL, 12.0 mmol) over 15 minutes. The solution typically turns dark.
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting phenol.

- Workup: Quench with saturated NaHCO<sub>3</sub> solution. Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), water, and brine.
- Purification: Dry over MgSO<sub>4</sub>, concentrate, and purify via flash chromatography (SiO<sub>2</sub>, 10-20% EtOAc/Hexane).
  - Expected Yield: 90-95% (Pale yellow oil/solid).[1]

## Protocol B: Conversion to 2'-Iodo-6'-methoxyacetophenone

- Setup: In a glovebox or under strict Argon flow, charge a pressure tube with the Triflate intermediate (2.98 g, 10.0 mmol), Sodium Iodide (NaI) (3.0 g, 20.0 mmol), and Copper(I) iodide (CuI) (190 mg, 1.0 mmol, 10 mol%).
- Ligand/Solvent: Add N,N'-Dimethylethylenediamine (DMEDA) (0.22 mL, 2.0 mmol) and anhydrous 1,4-Dioxane (20 mL).
- Reaction: Seal the tube and heat to 110°C for 12-24 hours. The mixture will become a suspension.
- Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.
- Purification: Concentrate the filtrate. Purify via column chromatography (Gradient: 5% to 15% EtOAc in Hexanes).
  - Target: **2'-Iodo-6'-methoxyacetophenone**.
  - Validation: <sup>1</sup>H NMR (CDCl<sub>3</sub>) should show two doublets and one triplet (aromatic region), a methoxy singlet (~3.8 ppm), and an acetyl singlet (~2.5 ppm).

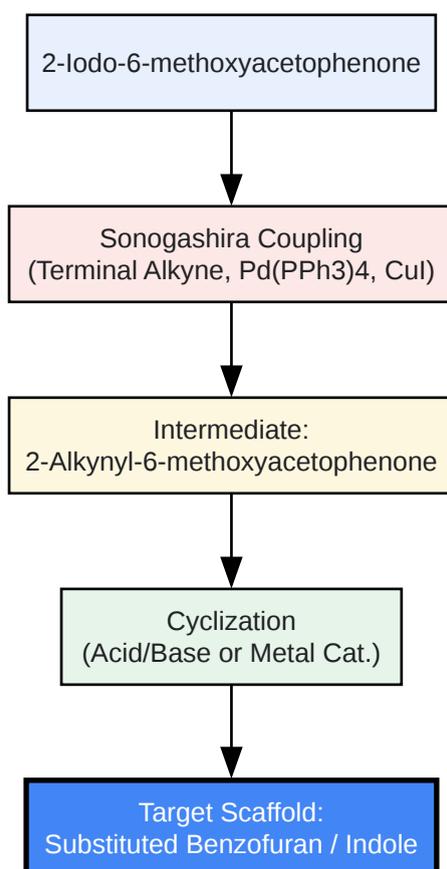
## Applications in Drug Discovery

The 2-iodo-6-methoxyacetophenone scaffold is a "privileged structure" precursor due to its ability to undergo cyclization reactions.

## Heterocycle Construction

- Benzofurans: Reaction with internal alkynes via Sonogashira coupling followed by demethylative cyclization yields 4-substituted benzofurans.
- Isoquinolines: Condensation with amines followed by Pd-catalyzed cyclization.
- Indoles: Buchwald-Hartwig amination with primary amines followed by intramolecular condensation.

## Mechanistic Pathway: Sonogashira Cyclization



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Figure 2: Divergent synthesis of heterocycles from the 2-iodo scaffold.

## Safety & Handling

- Hazards: As an aryl iodide and ketone, treat as an irritant. The triflate intermediate is moisture-sensitive.  $\text{Tf}_2\text{O}$  is corrosive and reacts violently with water.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (iodides can degrade over time, liberating  $\text{I}_2$ ).
- Disposal: Halogenated organic waste.

## References

- Chemical Identity & CAS: ChemSrc. **2'-Iodo-6'-methoxyacetophenone** - CAS 380225-69-4. Retrieved from [[Link](#)]
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## Sources

- 1. Organic Syntheses Procedure [[orgsyn.org](https://orgsyn.org)]
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